Ethyl 5-(2-(4-nitrophenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an acetamido group, a nitrophenyl group, a trifluoromethylphenyl group, and a dihydrothienopyridazine group. These groups suggest that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. These groups can engage in various types of intermolecular interactions, which can influence the overall shape and properties of the molecule .Chemical Reactions Analysis
Again, while specific information is not available, compounds with similar structures can undergo a variety of chemical reactions. These can include reactions with nucleophiles and electrophiles, redox reactions, and reactions that involve the breaking and forming of bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents, while the presence of aromatic rings could contribute to its stability .Scientific Research Applications
Synthesis and Antibacterial Activity
The synthesis of novel thieno[2,3-c]pyridazines, including compounds related in structure to the mentioned compound, has been explored, showcasing their potential antibacterial activities. These compounds were synthesized using specific starting materials and evaluated for their antibacterial properties, indicating a possible application in the development of new antibacterial agents (A. S. Al-Kamali et al., 2014).
Herbicidal Activities
Another research avenue is the synthesis and evaluation of novel pyridazine derivatives for their herbicidal activities. Starting from related chemical structures, these compounds have shown promise in controlling unwanted vegetation, offering a potential application in agricultural science (Han Xu et al., 2008).
Antitumor Agents
Compounds with a similar backbone structure have been identified for their antitumor activities. Through structural modifications and biological evaluations, these compounds have demonstrated potential as antimitotic agents, suggesting an application in cancer research (C. Temple et al., 1992).
Synthetic Methodologies
Research has also focused on the development of synthetic methodologies for pyridine, pyridazine, and other heterocyclic derivatives, including those similar to the compound . These methodologies enable the preparation of a wide range of compounds with potential applications in medicinal chemistry and material science (E. A. E. Rady & M. Barsy, 2006).
Molecular Structure Analysis
Further, the study and characterization of related compounds through single-crystal X-ray diffraction and DFT studies provide insights into the molecular structure and electronic properties. These analyses are crucial for understanding the reactivity and potential applications of these compounds in various scientific domains (S. Viveka et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 5-[[2-(4-nitrophenyl)acetyl]amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N4O6S/c1-2-37-23(34)20-17-12-38-21(28-18(32)11-13-3-7-16(8-4-13)31(35)36)19(17)22(33)30(29-20)15-9-5-14(6-10-15)24(25,26)27/h3-10,12H,2,11H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIECHJBIIMTXRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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